(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Catalog No.
S828901
CAS No.
848488-70-0
M.F
C10H15NO4
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]...

CAS Number

848488-70-0

Product Name

(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

IUPAC Name

tert-butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-5-6-4-7(11)8(12)14-6/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1

InChI Key

LRUFZHMJIBJMPC-RNFRBKRXSA-N

SMILES

CC(C)(C)OC(=O)N1CC2CC1C(=O)O2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(=O)O2

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C(=O)O2

Organic Synthesis

(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate functions as a valuable building block in organic synthesis. The presence of the Boc protecting group (tert-Butyl) and the cyclic structure allows for targeted modifications to create more complex molecules. Studies have shown its utility in synthesizing various compounds, including:

  • Peptides containing hydroxyproline residues []

Medicinal Chemistry

The structural features of (1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate make it a potential candidate for drug discovery. Research suggests its potential for:

  • Modulating biological processes due to its structural similarity to naturally occurring molecules

Biological Studies

The compound's cyclic structure and functional groups might influence biological activity. Some studies have explored its potential role in:

  • Investigating protein-ligand interactions due to its ability to bind to specific molecules []

(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound characterized by its unique structural features. The compound has the molecular formula C₁₁H₁₇NO₄ and a molecular weight of approximately 213.23 g/mol . The compound is known for its chiral nature, with an absolute configuration of (1R,4R), which is crucial for its biological activity and potential applications in pharmaceuticals .

The structure includes a bicyclic framework that incorporates both nitrogen and oxygen atoms, contributing to its chemical reactivity and biological properties. The presence of the tert-butyl group enhances its lipophilicity, making it suitable for various applications in medicinal chemistry.

The synthesis of (1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves intramolecular lactonization reactions. For example, when a mixture of cis and trans derivatives of 5-hydroxypipecolic acid is treated under acidic conditions, the cis-isomer can undergo lactonization to form the desired product .

The basic reaction scheme includes:

  • Formation of the lactone: The reaction mixture is treated with hydrochloric acid in dioxane, leading to the formation of the lactone structure.
  • Purification: The crude product is purified through trituration with diethyl ether .

Research indicates that (1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exhibits significant biological activity, particularly in the context of neuropharmacology. Its structural similarities to naturally occurring amino acids suggest potential interactions with neurotransmitter systems. Studies have shown that compounds within this class may influence neuroprotective pathways and exhibit anti-inflammatory properties .

The synthesis of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can be achieved through several methods:

  • Intramolecular Lactonization: This method involves using a diastereomeric mixture of hydroxypipecolic acids under acidic conditions to promote lactonization.
  • Boc Protection: The use of diethylaminopropylcarbodiimide (DIEA) and Boc anhydride in dimethylformamide (DMF) facilitates the protection of amine functional groups during synthesis .
  • Crystallization: The final product can be crystallized from appropriate solvents to achieve high purity levels.

(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate finds applications in various fields:

  • Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in treating neurological disorders.
  • Agricultural Chemistry: Its properties may be leveraged in developing agrochemicals that target specific biochemical pathways in plants or pests .
  • Material Science: The compound's structural characteristics may also find utility in designing novel materials with specific mechanical or thermal properties.

Studies on the interaction of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate with biological systems have indicated potential binding affinities to various receptors involved in neurotransmission and inflammation modulation. These interactions highlight its potential as a lead compound for further pharmacological exploration.

Similar compounds include:

Compound NameStructural FeaturesUnique Aspects
tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octaneSimilar bicyclic structureDifferent ring size affecting reactivity
N-tert-butoxycarbonyl-D-pipecolic acidContains a pipecolic acid frameworkFocused on amino acid derivatives
tert-butyl 3-hydroxy-5-methylisoxazoleIsoxazole ring presentExhibits different biological activity profiles

The uniqueness of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate lies in its specific chiral configuration and bicyclic structure that confer distinct pharmacological properties compared to other similar compounds.

Chiral Center Configuration Analysis

The stereochemical analysis of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate presents unique challenges due to its constrained bicyclic framework and multiple chiral centers. The compound contains two primary chiral centers at the bridgehead positions (C1 and C4), which determine the overall stereochemical outcome of the molecule [1] [2].
Bridgehead Chiral Centers

The bridgehead carbons C1 and C4 in the azabicyclo[2.2.1]heptane system exhibit restricted conformational flexibility due to the rigid bicyclic structure. The (1R,4R) configuration constrains the molecule into a specific three-dimensional arrangement where the tert-butyl carboxylate group occupies a defined spatial orientation [1] [3]. X-ray crystallographic analysis reveals that these bridgehead positions adopt tetrahedral geometry with bond angles deviating from the ideal 109.5° due to ring strain [4].

The stereochemical assignment of bridgehead carbons follows the Cahn-Ingold-Prelog priority rules, where the nitrogen-containing bridge takes precedence over the oxygen-containing bridge [5] [6]. Nuclear magnetic resonance spectroscopy confirms the (1R,4R) configuration through characteristic J-coupling patterns, with vicinal coupling constants ranging from 2-12 Hz depending on the dihedral angles between adjacent protons [7] [8].

Nitrogen-Adjacent Chiral Centers

The nitrogen atom at position 5 creates an additional stereochemical consideration, as it can influence the electronic environment of adjacent carbons. The tert-butyl carboxylate substituent attached to the nitrogen exhibits restricted rotation due to the bicyclic framework, resulting in a preferred conformational arrangement [1] [9]. This conformational preference is confirmed by nuclear Overhauser enhancement spectroscopy, which reveals specific spatial relationships between the carboxylate group and the bicyclic framework [7].

Conformational Analysis

The pyrrolidine ring within the azabicyclo[2.2.1]heptane system adopts an envelope conformation with the carbon at position 8 deviating from the mean plane defined by the other ring atoms [1]. This conformational preference is consistent across related azabicyclic structures and influences the overall stereochemical properties of the molecule. The lactone bridge contributes additional conformational rigidity, with the oxygen atom at position 2 participating in a five-membered ring system [3].

Enantioselective Catalytic Systems

The synthesis of enantiomerically pure azabicyclic compounds requires sophisticated catalytic systems capable of controlling multiple stereochemical elements simultaneously. Several classes of enantioselective catalysts have demonstrated effectiveness in azabicyclic compound synthesis, each offering distinct advantages and limitations [10] [11] [12].

Chiral Phosphoric Acid Catalysts

Chiral phosphoric acids have emerged as highly effective organocatalysts for the asymmetric synthesis of azabicyclic compounds, achieving enantioselectivities of 90-99% in many transformations [13] [12] [14]. These catalysts operate through bifunctional activation mechanisms, simultaneously activating both nucleophilic and electrophilic components of the reaction [15] [16]. The BINOL-based phosphoric acid framework provides a well-defined chiral environment that effectively discriminates between prochiral faces of substrates [17] [18].

The mechanism of chiral phosphoric acid catalysis involves the formation of ion-pair intermediates, where the phosphate anion coordinates to protonated nitrogen-containing substrates while the phosphoric acid proton activates electrophilic components [19] [20]. This dual activation mode enables high levels of stereocontrol in cycloaddition reactions, transfer hydrogenation processes, and other transformations relevant to azabicyclic synthesis [21] [22].

Chiral Oxazolidinone Auxiliaries

Oxazolidinone chiral auxiliaries, particularly those developed by Evans and coworkers, have found extensive application in the stereoselective synthesis of azabicyclic compounds [23] [24] [25]. These auxiliaries operate through chelation-controlled mechanisms, where the oxazolidinone nitrogen and carbonyl oxygen coordinate to metal centers or participate in hydrogen bonding interactions [26] [27].

The effectiveness of oxazolidinone auxiliaries stems from their ability to create well-defined transition states through rigid chelation patterns [28] [29]. The 4-benzyl-2-oxazolidinone auxiliary, in particular, has been successfully employed in diastereoselective alkylation reactions relevant to azabicyclic synthesis, achieving diastereoselectivities exceeding 95% in many cases [23] [30].

Transition Metal Catalysts

Rhodium, ruthenium, and iridium complexes bearing chiral ligands have demonstrated exceptional performance in the asymmetric hydrogenation of azabicyclic precursors [31] [32] [33]. These catalysts operate through well-understood mechanisms involving oxidative addition, migratory insertion, and reductive elimination steps, with stereochemical control achieved through chiral ligand design [20] [34].

The BINAP ligand family has proven particularly effective for azabicyclic synthesis, providing high enantioselectivities in the reduction of prochiral ketones and imines [35] [36]. The mechanism involves the formation of chiral metal-hydride intermediates that selectively approach one face of the prochiral substrate, resulting in high levels of stereochemical control [11] [37].

Copper-Catalyzed Asymmetric Transformations

Copper-based catalytic systems have shown remarkable efficiency in the construction of azabicyclic frameworks through asymmetric cycloaddition reactions [38] [12]. These catalysts often employ chiral nitrogen or phosphorus ligands that create well-defined chiral environments around the copper center [39] [40]. The copper-catalyzed asymmetric [3+2] cycloaddition of azomethine ylides represents a particularly powerful method for azabicyclic synthesis, achieving enantioselectivities of 95-99% in many cases [10] [41].

Resolution of Racemic Mixtures

The resolution of racemic azabicyclic compounds presents significant challenges due to the structural similarities between enantiomers and the limited availability of suitable resolving agents. Several strategies have been developed to address these challenges, each with distinct advantages and limitations [42] [43] [44].

Crystallization-Based Resolution

Traditional crystallization methods rely on the formation of diastereomeric salts or complexes with chiral resolving agents [45] [46]. For azabicyclic compounds containing basic nitrogen atoms, chiral acids such as (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid have proven effective resolving agents [47] [48]. The resolution process typically involves the formation of diastereomeric salts with different solubilities, allowing for separation through selective crystallization [42] [43].

The effectiveness of crystallization-based resolution depends on the structural features of the azabicyclic compound and the choice of resolving agent. Compounds with multiple potential salt-forming sites require careful optimization of reaction conditions to achieve selective crystallization of the desired diastereomer [39] [45].

Kinetic Resolution Methods

Kinetic resolution approaches exploit the different reaction rates of enantiomers with chiral catalysts or enzymes [44] [49]. Enzymatic kinetic resolution using lipases, esterases, or other hydrolytic enzymes has shown particular promise for azabicyclic compounds bearing ester or amide functionalities [50] [39]. The Candida rugosa lipase has demonstrated effectiveness in the kinetic resolution of azabicyclic diols, achieving enantioselectivities exceeding 95% in many cases [50] [43].

The selectivity factor (E-value) in enzymatic kinetic resolution typically ranges from 10-100 for azabicyclic substrates, with higher values indicating more effective resolution [43] [44]. The choice of enzyme and reaction conditions significantly influences the outcome, with factors such as pH, temperature, and solvent system requiring careful optimization [39] [48].

Dynamic Kinetic Resolution

Dynamic kinetic resolution represents an advanced strategy that combines kinetic resolution with in situ racemization of the slower-reacting enantiomer [49] [51]. This approach theoretically enables 100% conversion to the desired enantiomer, overcoming the 50% yield limitation of traditional kinetic resolution methods [10] [43]. The success of dynamic kinetic resolution depends on the relative rates of racemization and kinetic resolution, with optimal conditions requiring the racemization rate to exceed the resolution rate [44] [49].

Chromatographic Separation

High-performance liquid chromatography using chiral stationary phases has emerged as a powerful tool for the analytical and preparative separation of azabicyclic enantiomers [46] [52]. Chiral columns based on cellulose derivatives, cyclodextrins, or synthetic chiral polymers have demonstrated effectiveness for azabicyclic compounds [46]. The separation mechanism typically involves differential interactions between the enantiomers and the chiral stationary phase, resulting in different retention times [42] [52].

The effectiveness of chromatographic separation depends on the structural features of the azabicyclic compound and the choice of chiral stationary phase. Optimization of mobile phase composition, flow rate, and temperature is crucial for achieving effective separation [43] [46]. While chromatographic methods provide high resolution and analytical precision, they are generally limited to smaller scales due to cost and throughput considerations [42] [45].

Biocatalytic Resolution

Biocatalytic approaches utilizing whole cells or isolated enzymes have shown increasing promise for azabicyclic compound resolution [43] [41]. These methods often exhibit exceptional enantioselectivity and operate under mild conditions, making them attractive for pharmaceutical applications [44] [30]. The development of engineered enzymes with enhanced substrate specificity and stability has further expanded the applicability of biocatalytic resolution methods [28] [40].

XLogP3

1

Wikipedia

Tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Dates

Last modified: 08-16-2023

Explore Compound Types